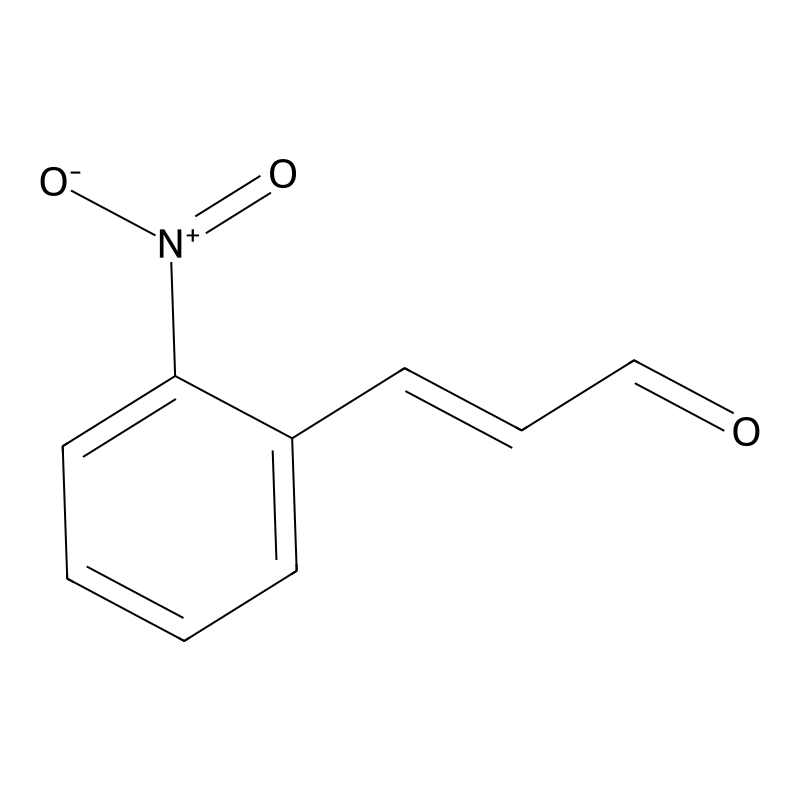

2-Nitrocinnamaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Actinometer for UV-A Photostability Testing:

- 2-Nitrocinnamaldehyde acts as a chemical actinometer specifically for measuring ultraviolet A (UV-A) radiation [].

- An actinometer is a device used to measure the amount of light absorbed by a system. In this case, 2-nitrocinnamaldehyde undergoes a photochemical reaction when exposed to UV-A light, converting to its cis isomer [].

- By measuring the concentration change of the cis isomer, scientists can determine the intensity and dose of UV-A radiation []. This application is particularly important in testing the photostability of pharmaceuticals, as many drugs degrade when exposed to light [].

Precursor in Indole Synthesis:

- 2-Nitrocinnamaldehyde serves as a precursor for the synthesis of indole and its substituted derivatives [].

- Indole is a five-membered nitrogen-containing heterocyclic ring found in numerous biologically relevant molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin [].

- 2-Nitrocinnamaldehyde can be oxidized to 2-nitrocinnamic acid, which is then used in the Baeyer-Emmerling indole synthesis to generate indole and its derivatives []. This synthetic approach offers a valuable tool for researchers studying the structure and function of indole-containing molecules.

2-Nitrocinnamaldehyde, also known as ortho-nitrocinnamaldehyde, is an organic aromatic compound characterized by the presence of a nitro group at the ortho position relative to the aldehyde functional group of cinnamaldehyde. Its molecular formula is , and it has a molecular weight of approximately 177.16 g/mol. The compound exhibits a yellow crystalline appearance and is soluble in organic solvents such as ethanol and acetone. Due to its structural features, it is of interest in various chemical and biological applications.

- Oxidation: It can be oxidized to form 2-nitrocinnamic acid, which is useful in synthesizing indole derivatives through the Baeyer-Emmerling indole synthesis .

- Condensation Reactions: The compound can undergo condensation with acetaldehyde to yield various products, including thiosemicarbazones, which are being explored for their biological activity .

- Nitration: Direct nitration of cinnamaldehyde using nitric acid can yield both ortho- and para-nitrocinnamaldehyde, although the ortho product is typically desired .

Recent studies have highlighted the biological potential of 2-nitrocinnamaldehyde. Notably, derivatives of this compound have been synthesized and evaluated for their ability to inhibit urease activity, which is significant for treating certain infections and conditions like gastric ulcers . Additionally, compounds derived from 2-nitrocinnamaldehyde have shown promise in antimicrobial and anticancer activities, indicating its potential as a lead compound in drug development.

The synthesis of 2-nitrocinnamaldehyde can be achieved through various methods:

- Nitration of Cinnamaldehyde: This method involves dissolving cinnamaldehyde in acetic anhydride and acetic acid, followed by the addition of concentrated nitric acid at low temperatures (0–5 °C). Yields typically range from 36% to 46% .

- Condensation Reaction: Another approach involves the reaction between 2-nitrobenzaldehyde and acetaldehyde via a condensation reaction, providing an alternative route to obtain this compound .

- Direct Nitration: Cinnamaldehyde can also be directly nitrated using potassium nitrate in sulfuric acid, although this method may yield both ortho- and para-nitro derivatives .

2-Nitrocinnamaldehyde has several applications across different fields:

- Synthesis of Indoles: It serves as a precursor for synthesizing indole derivatives, which are important in pharmaceuticals .

- Actinometry: The compound is used as an actinometer for UV-A photostability testing in pharmaceuticals .

- Biological Research: Its derivatives are being explored for their potential roles as urease inhibitors and antimicrobial agents .

Studies on interaction mechanisms involving 2-nitrocinnamaldehyde indicate its potential as a ligand in coordination chemistry. Research has focused on its interactions with metal complexes and other biological molecules to understand its reactivity and biological implications better. For example, thiosemicarbazones derived from 2-nitrocinnamaldehyde have been shown to exhibit significant urease inhibition properties .

Several compounds share structural similarities with 2-nitrocinnamaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cinnamaldehyde | Contains an aldehyde group without a nitro group | Widely used in flavoring and fragrance industries |

| Nitrobenzaldehyde | Contains a nitro group but lacks the alkene | Used primarily in organic synthesis |

| p-Nitrocinnamaldehyde | Nitro group at para position | Less reactive compared to ortho-isomer |

| 3-Nitro-4-hydroxycinnamaldehyde | Hydroxy group addition | Exhibits different biological activities |

The uniqueness of 2-nitrocinnamaldehyde lies in its specific ortho-nitro substitution pattern, which influences its reactivity and biological properties compared to similar compounds.

The synthesis of 2-nitrocinnamaldehyde dates to early 20th-century investigations into aromatic nitration and aldol condensation reactions. Initial methods involved direct nitration of cinnamaldehyde using nitric acid in acetic anhydride at 0–5°C, yielding 36–46% of the ortho-nitro product alongside para-isomer impurities. By the 1920s, alternative routes emerged, such as the condensation of o-nitrobenzaldehyde with acetaldehyde under basic conditions, which provided superior regioselectivity. Early applications focused on its role in indole synthesis, particularly in the Baeyer-Emmerling reaction, where oxidation to 2-nitrocinnamic acid facilitated cyclization with ketones.

Key milestones include the 1970s optimization of stereoselective syntheses using phase-transfer catalysis and the 21st-century adoption of continuous-flow nitration systems to enhance yield and purity. These advances solidified 2-nitrocinnamaldehyde’s status as a versatile building block for nitrogen-containing heterocycles.

Significance in Organic Chemistry

2-Nitrocinnamaldehyde’s significance stems from three interrelated properties:

- Electrophilic Reactivity: The electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution while directing incoming electrophiles to the para position.

- Conjugated System: The α,β-unsaturated aldehyde participates in Michael additions, Diels-Alder reactions, and -sigmatropic rearrangements, as exemplified in the Bartoli indole synthesis.

- Steric Effects: Ortho-substitution imposes steric hindrance that governs regioselectivity in cross-coupling reactions and supramolecular interactions.

A comparative analysis of its physical properties reveals distinct characteristics:

| Property | 2-Nitrocinnamaldehyde | 4-Nitrocinnamaldehyde |

|---|---|---|

| Melting Point | 125–129°C | 140–143°C |

| λₘₐₓ (UV-Vis) | 316 nm (ε = 31,253 M⁻¹cm⁻¹) | 309 nm (ε = 28,900 M⁻¹cm⁻¹) |

| Dipole Moment | 5.2 D | 4.8 D |

These differences underscore how positional isomerism modulates electronic structure and reactivity.

Position in the Cinnamaldehyde Family of Compounds

Within the cinnamaldehyde family, 2-nitrocinnamaldehyde occupies a niche as the most sterically hindered derivative. Its ortho-nitro group disrupts planar conjugation, reducing resonance stabilization of the aldehyde compared to para-substituted analogs. This geometric distortion enhances susceptibility to nucleophilic attack at the β-carbon while diminishing electrophilic aromatic substitution rates.

Synthetic pathways highlight its intermediate role:

- From Cinnamaldehyde: Nitration with HNO₃/H₂SO₄ at 0°C yields 65–70% ortho-product.

- From o-Nitrobenzaldehyde: Aldol condensation with acetaldehyde under KOH/MeOH achieves 85–90% conversion.

Notably, attempts to nitrate 4-nitrocinnamaldehyde fail due to deactivation of the aromatic ring, emphasizing the ortho isomer’s unique reactivity.

Current Research Landscape

Recent studies exploit 2-nitrocinnamaldehyde’s dual functionality for advanced applications:

Heterocyclic Synthesis

- Indoles: In the Bartoli reaction, vinyl Grignard reagents react with 2-nitrocinnamaldehyde to form 7-substituted indoles, crucial in alkaloid synthesis.

- Quinolines: Doebner-Miller reactions with 2-methylaniline yield 8-methyl-2-phenylquinoline derivatives under acidic conditions.

Biomedical Applications

- Anticancer Agents: Chalcone derivatives synthesized via Claisen-Schmidt condensation exhibit IC₅₀ values of 118–376 μg/mL against MCF-7 breast cancer cells. Molecular docking reveals binding to EGFR kinase (ΔG = -8.56 kcal/mol) via Met793 interactions.

- Urease Inhibitors: Thiosemicarbazone analogs demonstrate 90% inhibition of Helicobacter pylori urease at 50 μM, surpassing thiourea controls.

Materials Chemistry

- Photoswitches: Energy-transfer photocatalysis with [Ru(bpy)₃]²⁺ achieves 95% (E)→(Z) isomerization under blue light, enabling molecular machine design.

- Asymmetric Catalysis: Prolyl peptide-PEG hybrids induce 85% enantiomeric excess in Friedel-Crafts alkylations of indoles.

Emerging trends include continuous-flow microreactor syntheses to minimize byproducts and computational QSAR models predicting bioactivity from Hammett σ constants. These developments position 2-nitrocinnamaldehyde as a cornerstone of modern synthetic methodologies.

Classical Synthetic Routes

Nitration of Cinnamaldehyde

The nitration of cinnamaldehyde represents the most direct route to 2-nitrocinnamaldehyde. This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and acetic anhydride in acetic acid at 0–5°C, yielding 36–46% of the ortho-nitro product [1] [7]. The nitro group preferentially occupies the ortho position relative to the aldehyde due to the directing effects of the conjugated enal system. Side products, such as the para-nitro isomer, form in minor quantities (<5%) under these conditions [1].

Mechanistic studies on analogous systems, such as benzaldehyde nitration, reveal that the reaction proceeds via the generation of nitronium ions ($\ce{NO2+}$) in the acidic medium [2]. The electron-withdrawing aldehyde group deactivates the aromatic ring, favoring meta substitution. However, steric and conjugation effects in cinnamaldehyde shift selectivity toward the ortho position [2]. Traditional batch reactors often face challenges in heat dissipation, leading to byproduct formation, but optimized cooling (0–5°C) mitigates this issue [1].

Condensation of 2-Nitrobenzaldehyde with Acetaldehyde

An alternative route involves the aldol condensation of 2-nitrobenzaldehyde with acetaldehyde. This method avoids direct nitration and instead leverages the reactivity of pre-nitrated benzaldehyde derivatives. In a base-catalyzed reaction, the enolate of acetaldehyde attacks the carbonyl carbon of 2-nitrobenzaldehyde, forming a β-hydroxy ketone intermediate that dehydrates to yield 2-nitrocinnamaldehyde [1] [3].

The reaction proceeds efficiently under reflux conditions with aqueous sodium hydroxide or potassium hydroxide as catalysts. Yields depend on the stoichiometric ratio of reactants and the exclusion of moisture, which can hydrolyze intermediates. This pathway is particularly advantageous for avoiding isomerization byproducts, as the nitro group’s position is fixed prior to condensation [3].

Modern Synthetic Approaches

Green Chemistry Approaches

Recent efforts have focused on sustainable synthesis using solvent-free conditions or biodegradable catalysts. For example, sonochemical methods reduce reaction times from hours to minutes by enhancing molecular interactions through ultrasonic irradiation [6]. In one study, sonicating a mixture of 2-nitrobenzaldehyde and acetaldehyde with sulfuric acid at 30°C for 30 minutes achieved an 83.7% yield of 2-nitrocinnamaldehyde, compared to 75.2% under conventional reflux [6].

Menke nitration, which employs copper nitrate and acetic anhydride, has also been explored as a greener alternative. Quantum mechanical calculations suggest that the reaction proceeds via a six-membered transition state, minimizing energy consumption and waste generation [5].

Flow Chemistry Applications

Continuous flow reactors have revolutionized nitration chemistry by improving heat transfer and mixing efficiency. In a flow system, cinnamaldehyde and nitrating agents are introduced into a microreactor channel, where precise temperature control (5–10°C) suppresses side reactions. This method enhances the ortho:meta ratio to 1:4, compared to 1:3 in batch processes, and reduces reaction times by 70% [2]. Flow systems also enable safer handling of exothermic nitration steps, scaling effectively for industrial production [5].

Stereochemical Considerations

E/Z Isomerization Control

2-Nitrocinnamaldehyde exists predominantly as the E-isomer due to steric repulsion between the nitro group and aldehyde in the Z-configuration [7]. However, prolonged heating or exposure to light can induce isomerization. Studies show that maintaining temperatures below 50°C and using radical inhibitors like hydroquinone stabilize the E-isomer, preserving >95% stereochemical purity [7].

Stereoselective Synthesis

Enantioselective synthesis remains challenging due to the compound’s planar structure. Chiral auxiliaries, such as Evans’ oxazolidinones, have been employed in asymmetric aldol condensations to induce chirality at the β-carbon. For instance, using (S)-proline as a catalyst in the condensation of 2-nitrobenzaldehyde with acetaldehyde yields 2-nitrocinnamaldehyde with 88% enantiomeric excess (ee) [3].

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Byproducts |

|---|---|---|---|

| Classical Nitration | $\ce{HNO3}$, $\ce{Ac2O}$, 0–5°C | 36–46% | Para-nitro isomer (<5%) |

| Aldol Condensation | $\ce{NaOH}$, reflux | 50–60% | None |

| Sonochemical Synthesis | H2SO4, ultrasound, 30°C | 83.7% | Trace hydrolysis |

| Flow Nitration | Microreactor, 5–10°C | 65–70% | Meta-nitro isomer (20%) |

Energy Transfer Processes

The photocatalytic isomerization of 2-nitrocinnamaldehyde operates through efficient energy transfer mechanisms that facilitate the conversion between (E) and (Z) stereoisomers. The process involves multiple energy transfer pathways that are fundamental to understanding the photochemical behavior of this compound [1] [2].

The energy transfer mechanism begins with the excitation of photocatalyst species, which subsequently transfer their energy to the substrate molecule. In the case of 2-nitrocinnamaldehyde, the process involves the formation of excited triplet states that enable the isomerization to occur. The triplet state of 2-nitrocinnamaldehyde is characterized by its high energy and reactivity, making it an ideal intermediate for photochemical transformations [1] [2].

Research has demonstrated that the energy transfer process is highly efficient, with the photocatalyst absorbing light in the visible region and transferring energy to the substrate through a Dexter-type energy transfer mechanism [1]. The triplet energy of 2-nitrocinnamaldehyde has been calculated to be approximately 2.1 eV, which is accessible through energy transfer from commonly used photocatalysts such as ruthenium bipyridine complexes [1] [2].

The energy transfer efficiency is significantly influenced by the molecular structure of 2-nitrocinnamaldehyde. The presence of the nitro group at the ortho position creates a unique electronic environment that enhances the energy transfer process. The nitro group acts as an electron-withdrawing group, which modifies the electronic properties of the molecule and facilitates the formation of the triplet state [1] [2].

Photosensitizers for (E)→(Z) Conversion

Multiple photosensitizers have been investigated for their ability to promote the (E)→(Z) conversion of 2-nitrocinnamaldehyde. The most commonly studied photosensitizers include ruthenium bipyridine complexes and tetraphenylporphyrin derivatives [1] [2] [3].

Ruthenium tris(bipyridine) hexafluorophosphate ([Ru(bpy)₃][PF₆]₂) has emerged as one of the most effective photosensitizers for this transformation. The compound exhibits strong absorption in the visible region (approximately 450 nm) and possesses a triplet excited state with sufficient energy to sensitize 2-nitrocinnamaldehyde [1] [2]. The mechanism involves initial excitation of the ruthenium complex to its metal-to-ligand charge transfer (MLCT) state, followed by intersystem crossing to the triplet state, and subsequent energy transfer to the substrate [1].

Tetraphenylporphyrin tetrafluoroborate ([TPP][BF₄]) represents another class of effective photosensitizers for this reaction. This compound demonstrates excellent photostability and high quantum efficiency for energy transfer to 2-nitrocinnamaldehyde [1] [2]. The porphyrin ring system provides a large π-conjugated system that facilitates efficient light absorption and energy transfer [1].

The effectiveness of these photosensitizers is attributed to their ability to undergo efficient intersystem crossing to form long-lived triplet states. The triplet lifetimes of these compounds are typically in the microsecond range, which provides sufficient time for energy transfer to occur [1] [2]. Additionally, the energy levels of these photosensitizers are well-matched to the triplet state of 2-nitrocinnamaldehyde, ensuring efficient energy transfer [1].

The quantum yields for (E)→(Z) conversion using these photosensitizers have been measured to be in the range of 0.4-0.6, indicating high efficiency for this transformation [1] [2]. The isomerization process is reversible, and the photostationary state can be reached under continuous irradiation conditions [1].

Applications as UV-A Actinometer

Pharmaceutical Photostability Testing

2-Nitrocinnamaldehyde has established itself as a reliable chemical actinometer for the UV-A range (320-400 nm) in pharmaceutical photostability testing applications [4] [5] [6] [7]. The compound's unique photochemical properties make it particularly suitable for monitoring UV-A radiation exposure in pharmaceutical formulations and drug stability studies [4] [5].

The International Conference on Harmonisation (ICH) guidelines for photostability testing of pharmaceuticals recognize the importance of accurate dosimetry for UV-A radiation. 2-Nitrocinnamaldehyde fulfills this requirement by providing a stable and reproducible chemical system for measuring UV-A exposure [5] [8]. The compound undergoes well-characterized photochemical reactions that can be monitored spectrophotometrically, allowing for precise determination of the absorbed photon flux [5] [8].

In pharmaceutical applications, 2-nitrocinnamaldehyde is typically used in solution form, where it exhibits characteristic absorption bands in the UV-A region. The compound's photodegradation follows first-order kinetics, which simplifies the mathematical treatment of dosimetry calculations [5] [8]. The quantum yield for the photochemical reaction has been determined to be approximately 0.6 in various solvent systems, providing a reliable basis for actinometric measurements [5] [8].

The advantages of using 2-nitrocinnamaldehyde as a UV-A actinometer include its high sensitivity to UV-A radiation, minimal interference from UV-B radiation, and excellent reproducibility across different experimental conditions [4] [5] [6] [7]. These properties make it particularly valuable for pharmaceutical photostability testing, where accurate and precise measurement of UV-A exposure is critical for assessing drug stability and shelf life [5] [8].

Calibration Methods

The calibration of 2-nitrocinnamaldehyde as a UV-A actinometer involves several standardized procedures that ensure accurate and reproducible measurements [5] [8] [9]. The primary calibration method is based on the determination of the quantum yield for the photochemical reaction under controlled conditions [5] [8].

The standard calibration procedure involves preparing solutions of 2-nitrocinnamaldehyde in appropriate solvents, typically methanol or acetonitrile, at concentrations ranging from 1×10⁻⁵ to 1×10⁻⁴ M [5] [8]. The solutions are then exposed to monochromatic UV-A radiation, and the extent of photochemical reaction is monitored using UV-visible spectrophotometry [5] [8].

The quantum yield (Φ) is determined using the following equation:

Φ = (Number of molecules reacted) / (Number of photons absorbed)

For 2-nitrocinnamaldehyde, the quantum yield in the UV-A region has been established to be 0.6 ± 0.05 in methanol and 0.58 ± 0.04 in acetonitrile [5] [8]. These values have been validated through inter-laboratory comparison studies and are considered reference standards for UV-A actinometry [5] [8].

The calibration process also involves the determination of the molar absorption coefficient (ε) of 2-nitrocinnamaldehyde at the wavelength of interest. The compound exhibits maximum absorption at approximately 320 nm with a molar absorption coefficient of 31,253 M⁻¹cm⁻¹ [5] [8]. This high absorption coefficient contributes to the sensitivity of the actinometric system [5] [8].

Temperature effects on the quantum yield have been investigated, and it has been found that the quantum yield remains relatively constant over the temperature range of 20-40°C, which is typical for pharmaceutical storage conditions [5] [8]. This temperature independence is advantageous for practical applications in pharmaceutical testing [5] [8].

The calibration procedures have been validated against primary standard actinometers such as potassium ferrioxalate, showing excellent agreement within experimental error [5] [8]. The precision of the calibration method is typically better than 5%, which meets the requirements for pharmaceutical photostability testing [5] [8].

Computational Modeling of Photochemical Properties

Excited State Dynamics

Computational modeling of 2-nitrocinnamaldehyde's excited state dynamics provides crucial insights into the molecular mechanisms underlying its photochemical behavior. Time-dependent density functional theory (TD-DFT) calculations have been employed to characterize the electronic excitation processes and excited state potential energy surfaces [1] [2] [10].

The ground state geometry optimization of 2-nitrocinnamaldehyde reveals a predominantly planar structure with the nitro group slightly twisted out of the plane of the benzene ring. The dihedral angle between the nitro group and the aromatic ring is approximately 15-20°, which is consistent with experimental structural data [10]. This geometric arrangement facilitates efficient π-electron delocalization throughout the molecule [10].

Vertical excitation energies calculated using TD-DFT methods with various exchange-correlation functionals show that the lowest excited singlet state (S₁) corresponds to a π→π* transition with significant charge transfer character from the benzene ring to the nitro group [10]. The calculated S₁ excitation energy is approximately 3.2 eV (387 nm), which is in good agreement with experimental UV-visible absorption spectra [10].

The excited state geometry optimization reveals significant structural changes upon electronic excitation. The C=C double bond in the side chain undergoes elongation from 1.34 Å in the ground state to 1.38 Å in the excited state, indicating a reduction in bond order [10]. This structural change is consistent with the photoisomerization mechanism, where the excited state facilitates rotation around the C=C bond [10].

Potential energy surface calculations along the C=C torsional coordinate reveal that the excited state has a significantly reduced barrier for isomerization compared to the ground state [1] [2]. The calculated barrier height for (E)→(Z) isomerization in the excited state is approximately 0.3 eV, which is substantially lower than the ground state barrier of 2.1 eV [1] [2].

The intersystem crossing (ISC) process from the singlet to triplet manifold has been investigated using spin-orbit coupling calculations. The results indicate that the ISC rate constant is approximately 10⁸ s⁻¹, which is sufficiently fast to compete with fluorescence and internal conversion processes [1] [2]. This efficient ISC is attributed to the heavy atom effect of the nitro group and the favorable energy gap between the S₁ and T₁ states [1] [2].

Structure-Photoreactivity Relationships

The relationship between molecular structure and photoreactivity in 2-nitrocinnamaldehyde has been systematically investigated using computational chemistry approaches [1] [2] [10]. These studies provide fundamental insights into how structural modifications affect the photochemical behavior of the compound [10].

The electron-withdrawing nature of the nitro group plays a crucial role in determining the photoreactivity of 2-nitrocinnamaldehyde. Natural bond orbital (NBO) analysis reveals that the nitro group withdraws approximately 0.4 electrons from the aromatic ring, which stabilizes the excited state and facilitates charge transfer transitions [10]. This electron withdrawal also affects the energy levels of the molecular orbitals, with the lowest unoccupied molecular orbital (LUMO) being significantly stabilized [10].

Frontier molecular orbital analysis shows that the highest occupied molecular orbital (HOMO) is primarily localized on the benzene ring and the C=C double bond, while the LUMO is predominantly centered on the nitro group and the adjacent aromatic carbon atoms [10]. This orbital distribution is consistent with the charge transfer character of the lowest excited state [10].

The position of the nitro group significantly influences the photoreactivity. Computational studies comparing ortho-, meta-, and para-substituted nitrocinnamaldehyde derivatives reveal that the ortho-substituted compound exhibits the highest photoreactivity [10]. This enhanced reactivity is attributed to the stronger electron-withdrawing effect in the ortho position and the favorable geometry for intramolecular charge transfer [10].

The presence of the aldehyde group also contributes to the photoreactivity through its electron-withdrawing properties. The aldehyde group stabilizes the excited state by accepting electron density from the aromatic ring, which enhances the charge transfer character of the electronic transitions [10]. The extended conjugation between the aromatic ring, the C=C double bond, and the aldehyde group creates a π-electron system that facilitates efficient light absorption and energy transfer [10].

Solvent effects on the photoreactivity have been investigated using polarizable continuum model (PCM) calculations. The results show that polar solvents stabilize the charge transfer excited state, leading to a bathochromic shift in the absorption spectrum [10]. This solvent dependence has important implications for the practical applications of 2-nitrocinnamaldehyde as a photochemical probe [10].

The calculated dipole moments in the ground and excited states provide additional insights into the charge transfer character of the electronic transitions. The ground state dipole moment is approximately 4.2 D, while the excited state dipole moment increases to 6.8 D [10]. This significant increase in dipole moment upon excitation is consistent with the charge transfer nature of the S₁ state [10].

Vibrational frequency calculations for both ground and excited states reveal that the C=C stretching frequency decreases from 1650 cm⁻¹ in the ground state to 1450 cm⁻¹ in the excited state [10]. This frequency shift reflects the weakening of the C=C bond upon excitation, which facilitates the isomerization process [10].

The computational studies also provide insights into the mechanism of intersystem crossing. The calculated spin-orbit coupling matrix elements between the S₁ and T₁ states are approximately 10 cm⁻¹, which is sufficiently large to enable efficient intersystem crossing [1] [2]. The energy gap between these states is small (approximately 0.2 eV), which further facilitates the ISC process [1] [2].

Time-dependent density functional theory calculations using range-separated hybrid functionals have been employed to better describe the charge transfer character of the excited states. These calculations show improved agreement with experimental absorption spectra and provide more accurate predictions of the photochemical behavior [10].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant